(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including a triazole, pyridazine, piperidine, and piperazine. These structures are known for their significant pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of enzymes and receptors , suggesting that this compound may have multiple targets.
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor simultaneously , which may facilitate its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple pathways.
Pharmacokinetics
The presence of the triazole ring, which can form hydrogen bonds, may influence these properties .
Result of Action
1,2,4-triazole derivatives have been associated with a variety of biological activities , suggesting that this compound may have diverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridazine ring is then synthesized, often through a condensation reaction involving hydrazine and a diketone. The piperidine and piperazine rings are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antifungal properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties
Pyridazine derivatives: Often explored for their potential as anti-inflammatory and anticancer agents.
Piperidine and piperazine derivatives: Commonly used in the development of pharmaceuticals due to their ability to interact with a wide range of biological targets.
Uniqueness
The uniqueness of (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its combination of multiple pharmacologically active heterocyclic rings, which can provide a synergistic effect in its biological activity. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c31-21(29-13-11-28(12-14-29)18-3-1-2-8-23-18)17-6-9-27(10-7-17)19-4-5-20(26-25-19)30-16-22-15-24-30/h1-5,8,15-17H,6-7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKIDIADPTBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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